L-Carnitine-d9 Chloride
Description
Molecular Composition and Deuterium Substitution Patterns
L-Carnitine-d9 Chloride exhibits a molecular formula of C₇H₇D₉ClNO₃, representing the deuterated form of L-carnitine with an associated chloride counterion. The compound possesses a molecular weight of 206.71 g/mol, which represents an increase of approximately 9 atomic mass units compared to the non-deuterated L-carnitine chloride due to the substitution of nine hydrogen atoms with deuterium isotopes. The deuterium incorporation follows a specific pattern where all three methyl groups attached to the quaternary nitrogen center are fully deuterated, resulting in three trideuteriomethyl groups (CD₃).
The International Union of Pure and Applied Chemistry nomenclature for this compound is [(2R)-3-carboxy-2-hydroxypropyl]-tris(trideuteriomethyl)azanium chloride, which accurately describes the stereochemical configuration and deuterium placement. The deuterium substitution pattern maintains the integrity of the functional groups essential for biological activity while providing distinct mass spectral characteristics that enable differentiation from the natural compound during analytical procedures.
Quality control specifications for this compound typically require deuterium incorporation levels of ≥99% deuterated forms (d1-d9) with ≤1% d0 (non-deuterated) content. This high level of isotopic purity ensures reliable analytical results when the compound is employed as an internal standard in liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry applications.
Stereochemical Configuration and Chirality
The stereochemical configuration of this compound maintains the same absolute configuration as naturally occurring L-carnitine, specifically the (2R) configuration at the carbon bearing the hydroxyl group. This stereochemical integrity is crucial for maintaining the biological relevance of the compound when used in metabolic studies, as the L-form represents the biologically active enantiomer while the D-form exhibits no biological activity.
Crystallographic studies of related carnitine compounds have confirmed the absolute stereochemical configuration through X-ray and neutron diffraction analysis. The (2R) configuration at the hydroxyl-bearing carbon (C-2) and the specific spatial arrangement of functional groups around the quaternary nitrogen center define the three-dimensional structure of the molecule. The presence of deuterium atoms does not alter the fundamental stereochemical properties of the compound, maintaining the same chirality as the parent L-carnitine molecule.
The quaternary ammonium structure of this compound contributes to its unique properties, as the nitrogen center bears a permanent positive charge that is not affected by physiological pH variations. This structural feature distinguishes carnitine from typical amino acids, as it contains a positively charged quaternary ammonium group rather than a primary amine group. The stereochemical configuration around this quaternary center, combined with the (2R) configuration at the hydroxyl-bearing carbon, defines the specific three-dimensional arrangement that enables recognition by carnitine-specific transporters and enzymes.
Physicochemical Properties (Solubility, Stability, Ionic behavior)
This compound demonstrates excellent solubility characteristics in polar solvents, exhibiting solubility of approximately 25 mg/ml in ethanol, 20 mg/ml in dimethyl sulfoxide, and 15 mg/ml in dimethyl formamide. The compound shows high water solubility, similar to the parent L-carnitine compound, which exhibits water solubility of 2500 g/L at 20°C. This high aqueous solubility results from the zwitterionic nature of the molecule and the presence of both hydrophilic carboxyl and hydroxyl functional groups.
The stability profile of this compound reflects the robust nature of the deuterated compound under various conditions. The compound demonstrates exceptional thermal stability, capable of withstanding temperatures exceeding 200°C without degradation. Chemical stability is maintained across a broad pH range, with the compound remaining stable in solutions with pH values between 3 and 6 for periods exceeding one year. This stability profile makes the compound suitable for long-term storage and various analytical applications.
Table 1: Physicochemical Properties of this compound
The ionic behavior of this compound reflects its zwitterionic nature under physiological conditions. At neutral pH, the compound exists predominantly in a zwitterionic form with the carboxyl group deprotonated (COO⁻) and the quaternary nitrogen center maintaining its positive charge (N⁺). The pKa value of the carboxyl group is approximately 3.80, while the quaternary ammonium group remains permanently charged regardless of pH conditions.
The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere and potentially deliquescing under high humidity conditions. This characteristic necessitates careful storage under controlled conditions, typically at -20°C in desiccated environments to maintain compound integrity. The hygroscopic nature results from the ionic character of the molecule and the presence of multiple hydrogen-bonding sites that interact favorably with water molecules.
This compound demonstrates the ability to form stable complexes with various metal ions through chelation mechanisms involving both the carboxyl and hydroxyl functional groups. The chelation process can form either four-membered rings through the carboxyl group alone or six-membered rings utilizing both hydroxyl and carboxyl groups, enabling complex formation with metal ions including copper, zinc, manganese, magnesium, and calcium. This chelation capacity contributes to the compound's stability and may influence its behavior in biological systems during analytical applications.
Properties
Molecular Formula |
C₇H₇D₉ClNO₃ |
|---|---|
Molecular Weight |
206.72 |
Synonyms |
(2R)-3-Carboxy-2-hydroxy-N,N-(dimethyl-d6)-N-(methyl-d3)-1-propanaminium Chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
DL-Carnitine-d9 Chloride
Dthis compound is the racemic mixture of D- and L-carnitine-d7. Key distinctions include:
- Pharmacological Effects : At 60 µM, DL-carnitine-d9 induces tetanic fade in rat diaphragms, reversible by choline, suggesting interference with neuromuscular transmission .
- Analytical Use : Serves as an internal standard for GC/LC-MS, though its racemic nature limits utility in enantiomer-specific studies .
Acylated Carnitine-d9 Derivatives
Acylated forms, such as Lauroyl-L-carnitine-d9 chloride and Acetyl-L-carnitine-d3 chloride , differ in their acyl chain length and metabolic roles:
- Lauroyl-L-carnitine-d9 Chloride: Contains a 12-carbon acyl chain (C19H29D9ClNO4, MW 389.02). Used to study long-chain fatty acid metabolism and membrane interactions .
- Acetyl-L-carnitine-d3 Chloride: Features a short acetyl group (C9H12D3ClNO4, MW 248.7). Utilized in mitochondrial acetyl-CoA transport research .
Unlabeled L-Carnitine
- Isotopic Interference: Unlabeled L-carnitine (C7H15NO3, MW 161.20) cannot be distinguished from endogenous carnitine in MS, unlike deuterated versions .
- Metabolic Function : Identical to L-carnitine-d9 but lacks utility as an internal standard due to natural abundance.
Analytical and Practical Considerations
- Purity and Storage :
- Solubility: L-Carnitine-d9 dissolves in PBS, ethanol, and DMSO, whereas acylated derivatives often require methanol or DMF .
Q & A
Q. What steps resolve discrepancies in this compound’s solubility across studies?
- Answer :
Verify solvent purity (HPLC-grade) and degassing procedures.
Replicate experiments at controlled humidity (e.g., 40–60% RH).
Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
